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Compound of Interest

Compound Name: CNX-1351

Cat. No.: B612259

For Immediate Release

This guide provides a detailed comparison of the kinase inhibitor CNX-1351, focusing on its
cross-reactivity with other kinases. The information is intended for researchers, scientists, and
drug development professionals to facilitate an objective assessment of the compound's
performance and potential applications.

Executive Summary

CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of Phosphoinositide 3-
kinase alpha (PI13Ka) with an IC50 of 6.8 nM.[1][2][3] Its mechanism of action involves the
covalent modification of cysteine 862 in the ATP-binding pocket of PI3Ka, a residue that is not
conserved in other PI3K isoforms, contributing to its selectivity.[4][5] This guide presents data
on the cross-reactivity of CNX-1351 against other lipid kinases and outlines the experimental
protocols used to determine its selectivity profile.

Kinase Selectivity Profile of CNX-1351

The selectivity of CNX-1351 has been evaluated against a panel of lipid kinases. The following
table summarizes the half-maximal inhibitory concentration (IC50) values, providing a
guantitative comparison of its potency against different kinases.
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Kinase Target IC50 (nM) Fold Selectivity vs. PI3Ka
PI13Ka 6.8 1
PI3KP 166 ~24
PI3Ky 240.3 ~35
PI3Kd 3,020 ~444
PI3KC2A >1,000 >147
PISKC >1,000 >147
Pl4Ka >1,000 >147
PI14Kp >1,000 >147
SPHK1 >1,000 >147
SPHK2 >1,000 >147

Data sourced from Cayman Chemical and MedchemExpress.[1][2]

Signaling Pathway and Mechanism of Action

CNX-1351 targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth,

proliferation, and survival.[4] By selectively inhibiting PI3Ka, CNX-1351 effectively blocks the

downstream signaling cascade, leading to an antiproliferative effect in cancer cell lines with

PI3Ka-activating mutations.[1][4]
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Caption: PI3K/Akt/mTOR signaling pathway inhibited by CNX-1351.

Experimental Protocols

The cross-reactivity of CNX-1351 was determined using established kinase assay
methodologies.

Lipid Kinase Panel Assay
Objective: To determine the IC50 values of CNX-1351 against a panel of 10 lipid kinases.

Methodology:

o Assay Format: A 10-concentration IC50 curve was generated with a 3-fold serial dilution of
CNX-1351, starting at a concentration of 1 uM.[1] The reactions were conducted at an ATP
concentration of 10 uM.[1]

o Detection Method:

o For PI3Ka, PI3Kf, PI3Ky, and PI3Kd, a Homogeneous Time Resolved Fluorescence
(HTRF) assay format was utilized.[1]
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o For the other lipid kinases in the panel, the ADP-GLO™ Kinase Assay was used.[1]

e Substrates:
o HTRF assays used phosphatidylinositol 4,5-bisphosphate as the substrate.[1]
o Sphingosine was the substrate for SPHK1 and SPHK2.[1]

o Phosphatidylinositol was used for the other kinases in the ADP-GLO assay format.[1]

General Kinase Selectivity Panel

Objective: To assess the broader kinase selectivity of CNX-1351.
Methodology:

o Assay Format: CNX-1351 was tested at a final concentration of 1 uM in a radioisotope-based
assay.[6]

» Detection Method: The HotSpot®™ technology, a radioisotope-based P81 phosphocellulose
filter binding assay, was employed.[6] This method measures the incorporation of
radiolabeled phosphate from [y-33P]-ATP into a substrate.

e Procedure:
o CNX-1351 was dissolved in pure DMSO.[6]

o The kinase, substrate, and any required cofactors were pre-incubated with the compound
for 30 minutes at room temperature.[6]

o The kinase reaction was initiated by the addition of 33P-ATP (10 uM).[6]

o The reaction mixture was then spotted onto a P81 filter membrane, which captures the
phosphorylated substrate.

o Unreacted 3P-ATP was washed away.

o The amount of radioactivity remaining on the filter was quantified using a scintillation
counter to determine the level of kinase inhibition.
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Caption: General workflow for kinase cross-reactivity screening.

Conclusion
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The experimental data demonstrates that CNX-1351 is a highly selective inhibitor for PI3Ka. Its
covalent binding mechanism to a non-conserved cysteine residue provides a structural basis
for its high degree of selectivity over other PI3K isoforms and a broader panel of lipid kinases.
This selectivity profile makes CNX-1351 a valuable tool for investigating the specific roles of
PI3Ka in cellular signaling and a promising candidate for the development of targeted cancer
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b612259?utm_src=pdf-body
https://www.benchchem.com/product/b612259?utm_src=pdf-body
https://www.benchchem.com/product/b612259?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/CNX-1351.html
https://www.caymanchem.com/product/30264/cnx-1351
https://www.bocsci.com/product/cnx-1351-cas-1276105-89-5-462327.html
https://www.researchgate.net/publication/235381740_Discovery_of_a_Potent_and_Isoform-Selective_Targeted_Covalent_Inhibitor_of_the_Lipid_Kinase_PI3Ka
https://pubs.acs.org/doi/abs/10.1021/jm3008745
https://file.medchemexpress.com/batch_PDF/HY-16596/CNX-1351-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b612259#cross-reactivity-of-cnx-1351-with-other-kinases
https://www.benchchem.com/product/b612259#cross-reactivity-of-cnx-1351-with-other-kinases
https://www.benchchem.com/product/b612259#cross-reactivity-of-cnx-1351-with-other-kinases
https://www.benchchem.com/product/b612259#cross-reactivity-of-cnx-1351-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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